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Compound of Interest

Compound Name: EPI-001

Cat. No.: B1671478

An In-depth Technical Guide on the Chemical Structure and Properties of EPI-001

Introduction

EPI-001 is a pioneering small-molecule inhibitor that targets the N-terminal domain (NTD) of
the androgen receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike
traditional antiandrogens that target the ligand-binding domain (LBD) of the AR, EPI-001
presents a unique mechanism of action, making it a significant compound in the research and
development of therapeutics for castration-resistant prostate cancer (CRPC).[1][2] This guide
provides a comprehensive overview of the chemical structure, properties, and mechanism of
action of EPI-001, intended for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

EPI-001 is a derivative of bisphenol A diglycidyl ether and exists as a mixture of four
stereoisomers due to its two stereogenic centers.[1][3][4] Its chemical identity and key
physicochemical properties are summarized below.

Chemical Structure

Caption: Chemical structure of EPI-001.

Data Summary

The following table outlines the principal chemical and physical properties of EPI-001.
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Property Value Reference(s)

3-(4-[2-[4-(3-Chloro-2-

hydroxypropoxy)phenyl]-2-
IUPAC Name yaroxypropoxy)phenyl [1][5]
propanyl]phenoxy)-1,2-

propanediol

CAS Number 227947-06-0 [1][5]16]

Molecular Formula C21H27CIOs [1][6]

Molecular Weight 394.89 g-mol—1 [1][5]

] CICC(O)COclcce(ccl)C(c2cce

SMILES String [1][6]
(OCC(0O)CO)cc2)(C)C
HDTYUHNZRYZEEB-

InChl Key [1][5]

UHFFFAOYSA-N

N DMSO: 20-79 mg/mL Ethanol:
Solubility 20-79 mg/mL. [61[71[8]

Appearance Crystalline solid [6]

Pharmacological Properties

EPI-001's primary pharmacological activity is the inhibition of androgen receptor signaling
through a novel mechanism. It also exhibits secondary activities, including the modulation of
PPARYy.

Data Summary
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Property Description Reference(s)

Antagonist of the androgen
receptor (AR) by covalently
binding to the N-terminal
domain (NTD), specifically
within the Activation Function-1
Mechanism of Action (AF-1) region. This binding [L1[311419111.01
disrupts essential protein-
protein interactions required
for AR transcriptional activity.
Also acts as a selective PPARy

modulator.

Androgen Receptor N-Terminal
Primary Biological Target Domain (AR-NTD), specifically  [3][5][11][12]

Transactivation Unit 5 (Tau-5).

Peroxisome proliferator-
Secondary Biological Target activated receptor-gamma [L417123]
(PPARY).

- AR NTD Transactivation: ~6
MM - PSA-Luciferase Reporter
ICso Values Assay: 12.63 + 4.33 UM - [L107191114]
VCaP Cell-based GRE2-
Luciferase Assay: 37.4 uM

- Inhibits AR-dependent and
independent prostate cancer
cell proliferation. - Blocks
interaction of AR with co-
activators (e.g., CBP, RAP74).
Key Biological Effects - Reduces AR expression at [1][2][4]
the mRNA and protein level. -
Inhibits constitutively active AR
splice variants that lack the
LBD. - Induces cytoreduction

of CRPC xenografts.
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Detailed Mechanism of Action

The androgen receptor is a multi-domain protein crucial for prostate cell function. In prostate
cancer, particularly CRPC, the AR signaling pathway remains active despite low androgen
levels, often due to AR gene amplification or the expression of constitutively active splice
variants lacking the LBD.[3]

EPI-001 targets the intrinsically disordered N-terminal domain (NTD) of the AR, which is
essential for the receptor's transcriptional activity.[2][3] Specifically, it interacts with a region
known as Activation Function-1 (AF-1), which harbors a key sub-region, Transactivation Unit 5
(Tau-5).[3][11] The interaction involves an initial reversible binding followed by the formation of
a covalent adduct.[3][9][10] This covalent modification of the AR NTD sterically hinders the
recruitment of essential co-activators and the general transcription machinery, thereby inhibiting
the transcription of AR target genes like PSA.[1][2] This mechanism allows EPI-001 to inhibit
not only the full-length AR but also the LBD-lacking splice variants that confer resistance to
traditional antiandrogens.[1]

Additionally, EPI-001 has been shown to be a selective modulator of PPARYy.[1][4] Activation of
PPARYy by EPI-001 can independently lead to the inhibition of AR expression and activity,
contributing to its anti-cancer effects in prostate cancer cells.[1][4]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5027137/
https://www.benchchem.com/product/b1671478?utm_src=pdf-body
https://www.livingtumorlab.com/References/Anderson%20et%20al.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5027137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5027137/
https://www.researchgate.net/figure/EPI-001-selectively-interacts-with-transcription-activation-unit-5-of-the-transactivation_fig3_304612279
https://pmc.ncbi.nlm.nih.gov/articles/PMC5027137/
https://scispace.com/pdf/an-androgen-receptor-n-terminal-domain-antagonist-for-483p0ymmz8.pdf
https://pubmed.ncbi.nlm.nih.gov/23722902/
https://en.wikipedia.org/wiki/EPI-001
https://www.livingtumorlab.com/References/Anderson%20et%20al.pdf
https://www.benchchem.com/product/b1671478?utm_src=pdf-body
https://en.wikipedia.org/wiki/EPI-001
https://www.benchchem.com/product/b1671478?utm_src=pdf-body
https://en.wikipedia.org/wiki/EPI-001
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414155/
https://www.benchchem.com/product/b1671478?utm_src=pdf-body
https://en.wikipedia.org/wiki/EPI-001
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414155/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

(Androgen Receptor Signaling & EPI-001 Inhibition |

Androgen
(e.g., DHT)

AR Ligand
Binding Domain (LBD)

@

1
1
1
C(ivalently binds
i & inhibits

A ctivates

AR N-Terminal
Domain (NTD)

Recruits

Co-activators
(CBP, RAP74)

Binds to complex at

Androgen Response
Element (ARE) on DNA

Gene Transcription
(e.g., PSA)

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: EPI-001 inhibits AR signaling by targeting the N-Terminal Domain.
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Experimental Protocols
Chemical Synthesis of EPI-001

The synthesis of EPI-001, a racemic mixture of four stereoisomers, can be achieved from
commercially available starting materials. A representative synthetic route is outlined below.[3]

[15][16]
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Caption: Generalized workflow for the chemical synthesis of EPI-001.
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Detailed Methodology:

e Mono-alkylation: Bisphenol A is treated with racemic glycidol, often under conditions such as
the Mitsunobu reaction, to yield a mono-alkylated intermediate.[15]

o Second Alkylation: The free phenol of the mono-alkylated intermediate is reacted with
another equivalent of racemic glycidol to form a diol.[3]

» Epoxidation: The resulting diol is transformed into the corresponding diepoxide.[3]

o Epoxide Opening: The terminal epoxide ring is opened using a reagent like cerium(lIl)
chloride (CeCls) in a suitable solvent (e.g., acetonitrile) under reflux to install the chlorohydrin
moiety, yielding the final product, EPI-001.[15] Purification is typically performed using
chromatographic techniques.

AR Transcriptional Activity Assay (Luciferase Reporter
Assay)

This assay is commonly used to quantify the inhibitory effect of compounds like EPI-001 on AR-
mediated gene transcription.[4][9]
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Luciferase Reporter Assay Workflow
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Caption: Workflow for assessing AR transcriptional activity via luciferase assay.
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Detailed Methodology:
o Cell Culture: Prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

o Transfection: Cells are transiently co-transfected with two plasmids: one that expresses the
androgen receptor and another containing a luciferase reporter gene downstream of an
androgen-responsive promoter (e.g., the PSA promoter).[9]

o Treatment: After transfection, cells are treated with the test compound (EPI-001 at various
concentrations) or a vehicle control for a short period (e.g., 1 hour) before stimulation with an
androgen (e.g., R1881).[9]

 Incubation: The cells are incubated for a period sufficient to allow for gene transcription and
protein expression (typically 24-48 hours).[9]

o Cell Lysis and Measurement: Cells are lysed, and the luciferase substrate is added to the
lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme
produced, is measured using a luminometer.

o Data Analysis: The luminescence signal from EPI-001-treated cells is compared to the
control to determine the percent inhibition of AR transcriptional activity. An ICso value can be
calculated from a dose-response curve.[9]

Conclusion

EPI-001 is a fundamentally important molecule in the study of androgen receptor signaling and
the development of novel prostate cancer therapies. Its unique mechanism of targeting the AR
N-terminal domain provides a strategy to overcome resistance to conventional antiandrogens.
The data and protocols summarized in this guide offer a technical foundation for researchers
working with EPI-001 and similar next-generation AR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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